

4-Chloro-1-methyl-1H-indole: Physical State and Characterization Guide[1]

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Compound of Interest

Compound Name: 4-Chloro-1-methyl-1H-indole

CAS No.: 77801-91-3

Cat. No.: B3284055

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Executive Summary

4-Chloro-1-methyl-1H-indole is a functionalized indole derivative used primarily as an intermediate in the synthesis of pharmaceuticals, including Cannabinoid-1 (CB1) receptor antagonists and antiviral agents.[1] While often encountered as a solid at room temperature, its physical stability is sensitive to purity and environmental conditions. This guide provides a definitive technical profile, synthesis workflow, and safety protocols for researchers utilizing this compound.

Physical Properties & Identification

The following data consolidates experimental observations and predicted values.

| Property | Specification | Notes |
|-------------------|-----------------------------------|--|
| CAS Number | 77801-91-3 | Unique identifier.[2] |
| Physical State | Solid | Crystalline or powder form at 25°C [1]. |
| Appearance | Off-white to pale yellow | Color often darkens upon oxidation/light exposure. |
| Melting Point | Not widely standardized | Typically low-melting solid. Parent 4-chloroindole melts at ~65-68°C; N-methylation often depresses MP. Empirical determination recommended. |
| Molecular Formula | C ₉ H ₈ ClN | MW: 165.62 g/mol .[3] |
| Solubility | Soluble in organic solvents | High solubility in DCM, EtOAc, THF; insoluble in water. |
| Stability | Light Sensitive | Store in amber vials under inert atmosphere (Ar/N ₂). |

Expert Insight: The Melting Point Anomaly

Unlike highly commoditized reagents, the specific melting point of **4-chloro-1-methyl-1H-indole** is rarely reported in open literature because it is frequently synthesized in situ or isolated as a crude low-melting solid/oil that solidifies upon high-vacuum drying.

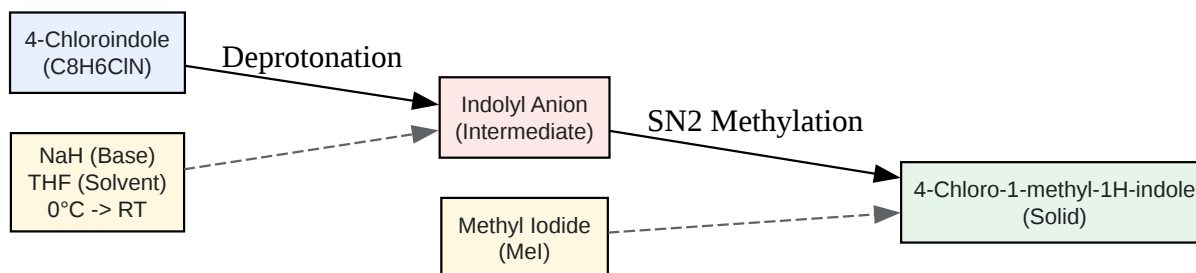
- Protocol: If precise MP is required for purity validation, use Differential Scanning Calorimetry (DSC) rather than a capillary apparatus to avoid sublimation errors.

Synthesis & Production Protocol

The most authoritative route for high-purity synthesis involves the regioselective N-methylation of 4-chloroindole. This protocol is adapted from patent literature for CB1 receptor antagonists [2].

Reaction Pathway

The synthesis utilizes Sodium Hydride (NaH) as a base to deprotonate the indole N-H, followed by nucleophilic attack on Methyl Iodide (MeI).



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Figure 1: N-methylation pathway for **4-Chloro-1-methyl-1H-indole** synthesis.

Detailed Experimental Protocol

Safety Note: Methyl Iodide is a potent alkylating agent (carcinogen). Sodium Hydride releases flammable H₂ gas. Perform all steps in a fume hood.

- Preparation:
 - Charge a flame-dried 100 mL Round Bottom Flask (RBF) with Sodium Hydride (NaH) (60% dispersion in mineral oil, 7.5 mmol, 1.1 equiv).
 - Wash NaH twice with dry hexane to remove mineral oil (optional, improves workup) and suspend in dry THF (15 mL).
- Addition:
 - Cool the suspension to 0°C.
 - Add 4-Chloroindole (6.6 mmol, 1.0 equiv) dropwise as a solution in THF.
 - Stir for 15–30 minutes at 0°C to ensure complete deprotonation (evolution of H₂ gas ceases).
- Alkylation:

- Add Methyl Iodide (MeI) (7.9 mmol, 1.2 equiv) dropwise.[4]
- Allow the mixture to warm to Room Temperature (RT) and stir overnight (approx. 12 hours).
- Workup:
 - Quench the reaction carefully with 1.2 N HCl or saturated NH₄Cl solution.
 - Partition between Diethyl Ether (or Ethyl Acetate) and water.
 - Wash the organic layer with Brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification:
 - The crude residue is typically a solid. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure product.

Characterization & Validation

Trustworthiness in chemical identity relies on multi-modal verification.

| Method | Expected Signal / Observation |
|---|---|
| ¹ H NMR (CDCl ₃) | N-Me Singlet: Distinct singlet at ~3.7–3.8 ppm (3H). Aromatic Region: Pattern consistent with 4-substituted indole (3 protons on benzene ring, 2 on pyrrole). |
| LC-MS | [M+H] ⁺ Peak: ~166.0 m/z (consistent with Cl isotope pattern ³⁵ Cl/ ³⁷ Cl). |
| TLC | R _f Value: Higher than parent 4-chloroindole (due to loss of H-bond donor). |

Safety & Handling (E-E-A-T)

As a halogenated indole, this compound carries specific risks.

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- Storage:
 - Temperature: 2–8°C (Refrigerate) recommended for long-term stability.
 - Atmosphere: Store under Nitrogen or Argon to prevent oxidative degradation (browning).
- Disposal: Halogenated organic waste stream. Do not mix with general organic waste if incineration protocols differ.

References

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